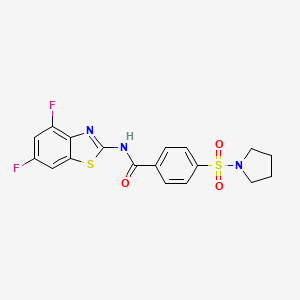

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a fluorinated benzothiazole derivative featuring a benzamide core substituted with a pyrrolidine sulfonyl group. Its structure combines a benzothiazole ring (with 4,6-difluoro substituents) and a sulfonamide-linked pyrrolidine moiety, which are pharmacologically relevant motifs. Benzothiazoles are known for their bioactivity in anticancer, antimicrobial, and kinase inhibition applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking . The pyrrolidine sulfonyl group enhances solubility and may modulate target binding affinity, as seen in related sulfonamide-containing compounds .

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-3-5-13(6-4-11)28(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHCCYJRXCTQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a pyrrolidine sulfonamide group. Its molecular formula is with a molecular weight of approximately 387.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 2742078-65-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may influence:

- Cell Cycle Regulation : The compound has shown potential in activating the p53 pathway, which plays a crucial role in cell cycle control and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell proliferation .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, related benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, demonstrating IC50 values in the low micromolar range. In vitro studies have confirmed that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound against specific pathogens can be quantitatively assessed using broth microdilution methods .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

- Study on Antitumor Activity : A study reported that derivatives with similar structures inhibited cell growth in HCC827 and NCI-H358 lung cancer cell lines with IC50 values of approximately 6.26 μM and 6.48 μM respectively in 2D assays .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at low concentrations, indicating potential for therapeutic applications against bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs from the evidence:

Triazole-thiones [7–9] : These feature a 1,2,4-triazole ring fused to a sulfonylphenyl group and a difluorophenyl substituent. Unlike the target compound, they lack the benzothiazole core but share sulfonyl and fluorine motifs, which influence electronic properties and metabolic stability .

Sulfathiazole derivatives: highlights N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, which replaces the benzothiazole with a pyridine-aniline system. The sulfonamide linkage is retained, but the absence of fluorine reduces lipophilicity compared to the target compound .

Benzothiazol-2-ylidene analogs : describes a compound with a benzothiazol-2-ylidene group and a dioxopyrrolidine substituent. The target’s pyrrolidine sulfonyl group differs from the dioxopyrrolidine, impacting hydrogen-bonding capacity and steric bulk .

Research Findings and Implications

- Triazole-thiones : Exhibit tautomerism (thione vs. thiol forms), with spectral confirmation of thione dominance (absence of S-H stretch at 2500–2600 cm⁻¹) . This stability may enhance in vivo half-life compared to the target compound.

- Fluorine Effects : The 4,6-difluoro substitution in the target compound likely improves membrane permeability and metabolic resistance, similar to fluorinated triazole-thiones .

- Sulfonamide Role : The pyrrolidine sulfonyl group in the target may mimic the sulfonylphenyl moieties in triazole-thiones, which are critical for binding to enzymes like carbonic anhydrase or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.